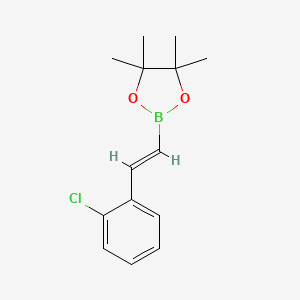

(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a styryl group substituted with a chlorine atom at the ortho position of the phenyl ring. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. The (E)-stereochemistry of the styryl group and the electron-withdrawing chlorine substituent influence its reactivity, stability, and applications compared to analogs .

Properties

IUPAC Name |

2-[(E)-2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWXAAQYYFRGPI-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355094-04-0 | |

| Record name | 2-[(E)-2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chlorostyrene with a boronic ester. A common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-chlorostyrene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form different boron-containing species.

Substitution: The chlorine atom in the styryl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Reduced boron species.

Substitution: Substituted styryl derivatives.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds by coupling aryl or vinyl boron compounds with various electrophiles. The compound serves as a boron source due to its ability to form stable boron-carbon bonds .

Synthesis of Complex Molecules

The compound is instrumental in synthesizing complex organic molecules including pharmaceuticals and agrochemicals. Its reactivity enables the construction of intricate molecular architectures that are often required in drug development and agricultural chemistry .

Material Science

Polymer Synthesis

In material science, this compound can be utilized to create polymers with specific properties. The incorporation of boron into polymer matrices can enhance thermal stability and conductivity. This application is particularly relevant in the development of advanced materials for electronic applications .

Nanomaterials

The compound can also play a role in the synthesis of nanomaterials. Its ability to engage in chemical reactions makes it a candidate for functionalizing nanoparticles or creating hybrid materials that combine organic and inorganic components .

Biological and Medicinal Applications

Drug Development

The unique properties of this compound make it a potential candidate for drug development. Its structure allows for modifications that can lead to the creation of new therapeutic agents. Research is ongoing to explore its efficacy and safety profiles in biological systems .

Targeted Drug Delivery

The compound's reactivity may also be harnessed for targeted drug delivery systems. By linking therapeutic agents to the dioxaborolane structure, researchers can develop systems that release drugs at specific sites within the body .

Mechanism of Action

The mechanism of action for (E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond, which facilitates various cross-coupling reactions. The boron atom acts as a Lewis acid, coordinating with nucleophiles and enabling the formation of new bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Key Compounds:

(E)-2-(4-Methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

- Substituent : Methoxy (electron-donating) at the para position.

- Molecular Weight : 260.14 g/mol.

- Applications : Used in fluorescence probes for H₂O₂ detection due to enhanced electron density from the methoxy group, which modulates oxidation sensitivity .

- Stability : Methoxy groups improve hydrolytic stability compared to halogens, as electron-donating substituents strengthen the B–O bond in the dioxaborolane ring .

(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

- Substituent : Two fluorine atoms (electron-withdrawing) at meta positions.

- Molecular Weight : 266.09 g/mol (for 2,5-difluoro analog).

- Applications : Fluorine substitution enhances metabolic stability in medicinal chemistry, making it suitable for in vivo studies .

- Reactivity : Fluorine’s electronegativity increases the electrophilicity of the boron center, accelerating transmetalation in cross-coupling reactions .

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

- Substituent : Bromine (halogen) at the para position.

- Molecular Weight : 295.99 g/mol.

- Applications : Bromine serves as a leaving group in further functionalization (e.g., palladium-catalyzed couplings).

Comparison with Target Compound:

- Chlorine vs. Methoxy: The chlorine substituent in the target compound is electron-withdrawing, reducing electron density at the boron center compared to methoxy-substituted analogs.

- Chlorine vs. Fluorine: Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in less pronounced electronic effects but better steric accessibility for reactions .

Biological Activity

(E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

- IUPAC Name : this compound

- Molecular Formula : C14H18BClO2

- Molecular Weight : 264.56 g/mol

- CAS Number : 1355094-04-0

- Purity : ≥ 98% .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate various signaling pathways and enzymatic activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cell lines by inducing cell cycle arrest at the G1 phase. The mechanism involved the downregulation of cyclin D1 and upregulation of p21WAF1/CIP1 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : A screening assay revealed that this compound showed an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The presence of the chlorostyryl group is crucial for its anticancer activity.

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution at the 2-position | Enhances cytotoxicity against cancer cells |

| Alteration in dioxaborolane ring size | Affects binding affinity to target proteins |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(2-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or halogenation of styrylboronates. For example, thionyl chloride (SOCl₂) is used to introduce chlorine substituents in styryl intermediates, followed by purification via flash column chromatography (Hex/EtOAc gradients). Key parameters include catalyst loading (e.g., Pd catalysts), reaction time, and temperature. Optimizing stoichiometry of boronating agents (e.g., pinacol boronic esters) improves yields .

| Key Reaction Parameters | Typical Ranges |

|---|---|

| Catalyst (Pd) Loading | 0.5–5 mol% |

| Reaction Temperature | 60–100°C |

| Purification Solvent System | Hexane/EtOAc (4:1) |

Q. How is the stereochemical integrity (E-configuration) of the styryl group confirmed?

- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are used to verify the E-configuration. For example, NOE correlations between the styryl protons and adjacent substituents distinguish E/Z isomers. Additionally, coupling constants () in NMR (e.g., for trans-vinyl protons) confirm the E-geometry .

Q. What spectroscopic techniques are employed for structural characterization?

- Methodology :

-

and NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and dioxaborolane methyl groups (δ 1.0–1.3 ppm).

-

NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane ring .

-

IR Spectroscopy : B-O stretching vibrations (~1350–1400 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

NMR Data (Representative) δ (ppm) δ (ppm) Chlorostyryl protons 6.8–7.5 (multiplet) 125–140 (aromatic) Dioxaborolane methyl groups 1.2 (singlet) 24–25 (CH₃)

Advanced Research Questions

Q. How do electronic effects of substituents on the styryl group influence cross-coupling reactivity?

- Methodology : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, improving Suzuki-Miyaura coupling rates. Comparative studies with analogs (e.g., 2,5-dichlorophenyl derivatives) show higher yields (85–90%) than electron-donating substituents (e.g., methoxy: 60–70%). DFT calculations predict charge distribution at the boron center, correlating with experimental reactivity .

Q. What factors contribute to stability discrepancies under varying reaction conditions?

- Methodology : Stability is assessed via kinetic studies under acidic, basic, or oxidative conditions. For example:

- Acidic Conditions : Hydrolysis of the dioxaborolane ring occurs rapidly (t₁/₂ < 1 hr at pH 3).

- Oxidative Conditions : Styryl double bonds may degrade, requiring inert atmospheres (N₂/Ar) .

Q. How can stereoselective synthesis of E-isomers be achieved to minimize Z-isomer contamination?

- Methodology : Use of bulky ligands (e.g., SPhos) in Pd-catalyzed couplings suppresses Z-isomer formation. Chromatographic separation (e.g., silica gel with 5% EtOAc/Hexane) resolves E/Z mixtures. Recent studies report >95% E-selectivity using microwave-assisted synthesis (100°C, 10 min) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

- Methodology : Systematic benchmarking under standardized conditions (e.g., solvent, base, catalyst). For example, contradictions in Pd(OAc)₂ vs. PdCl₂ efficiencies arise from ligand compatibility. A table comparing catalysts clarifies optimal systems:

| Catalyst System | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(OAc)₂/SPhos | 92 | 2 |

| PdCl₂(dppf) | 85 | 4 |

| NiCl₂(PCy₃)₂ (low-cost) | 65 | 8 |

- Contradictions often stem from solvent polarity (e.g., DMF vs. THF) or base strength (K₂CO₃ vs. Cs₂CO₃) .

Comparative Analysis

Q. How does (E)-2-(2-Chlorostyryl)-dioxaborolane compare to analogs in medicinal chemistry applications?

- Methodology : SAR studies highlight the chlorine substituent’s role in enhancing binding to biological targets (e.g., kinases). Unlike non-chlorinated analogs, this compound shows improved IC₅₀ values (e.g., 0.5 µM vs. 2.0 µM in kinase inhibition assays). However, its lower solubility (logP = 3.2) necessitates formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.